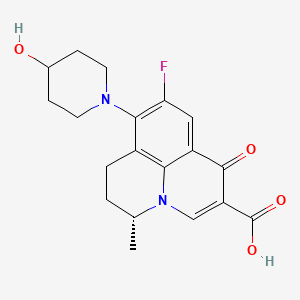

R-Nadifloxacin

Vue d'ensemble

Description

R-Nadifloxacin is a topical fluoroquinolone antibiotic primarily used for the treatment of acne vulgaris and bacterial skin infections . It is known for its broad-spectrum antibacterial activity against aerobic Gram-positive, Gram-negative, and anaerobic bacteria . The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of R-Nadifloxacin involves multiple steps, starting from the bromination of 3,4-difluoroacetanilide to produce 2-bromo-4,5-difluoroacetanilide . This intermediate is then subjected to further chemical transformations, including cyclization and fluorination, to yield the final product . The reaction conditions typically involve the use of brominating agents such as sodium bromate/sodium bisulfite or sodium bromide/sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to minimize impurities and ensure high yield and purity of the final product . Advanced techniques such as high-performance liquid chromatography (HPLC) are used for the purification and quality control of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

R-Nadifloxacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups in the molecule.

Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further utilized in pharmaceutical formulations .

Applications De Recherche Scientifique

Treatment of Bacterial Skin Infections

R-Nadifloxacin has been extensively studied for its effectiveness against various bacterial skin infections. A clinical trial involving 272 subjects demonstrated that this compound significantly reduced symptoms of bacterial infections when compared to other topical agents like mupirocin and framycetin. The study reported high clinical cure rates and minimal adverse effects .

Efficacy Overview:

- Clinical Cure Rates:

Treatment of Acne Vulgaris

In the context of acne treatment, this compound has shown potent antibacterial activity against Cutibacterium acnes, the primary pathogen involved in acne development. A comparative study with clindamycin found no significant difference in total lesion count reduction between the two treatments over a 12-week period .

Study Findings:

- Total Lesion Count Reduction:

Safety Profile

The safety of this compound has been evaluated in various studies, consistently showing a favorable profile with minimal adverse events reported. For instance, a post-marketing surveillance study indicated only a 0.6% incidence of adverse effects such as burning or itching .

Case Study: Green Nail Syndrome

A notable off-label application of this compound was documented in treating Green Nail Syndrome caused by Pseudomonas aeruginosa. A patient with persistent onycholysis showed significant improvement after applying topical this compound daily for six weeks, leading to complete recovery of the nail condition within four months .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common topical antibiotics:

| Antibiotic | Clinical Cure Rate (Day 7) | Adverse Effects |

|---|---|---|

| This compound | 97.8% | Minimal (0.6% reported) |

| Mupirocin | 97.8% | Slightly higher incidence |

| Framycetin | 0.8% | Moderate |

| Clindamycin | Not significantly different | Low incidence |

Mécanisme D'action

R-Nadifloxacin exerts its antibacterial effects by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA synthesis and replication . This inhibition prevents bacterial multiplication and leads to the eradication of the infection . Additionally, this compound has sebostatic and anti-inflammatory properties, contributing to its effectiveness in treating acne .

Comparaison Avec Des Composés Similaires

R-Nadifloxacin is compared with other fluoroquinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin . While all these compounds share a similar mechanism of action, this compound is unique in its topical application and its specific efficacy against skin-related bacterial infections . Other similar compounds include:

Ciprofloxacin: Used for a wide range of bacterial infections but not typically for topical application.

Levofloxacin: Known for its broad-spectrum activity but primarily used in oral or intravenous forms.

Moxifloxacin: Another broad-spectrum fluoroquinolone with applications in respiratory and systemic infections.

This compound stands out due to its targeted use in dermatology and its effectiveness against resistant bacterial strains .

Propriétés

Numéro CAS |

160961-35-3 |

|---|---|

Formule moléculaire |

C19H21FN2O4 |

Poids moléculaire |

360.4 g/mol |

Nom IUPAC |

(12R)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

InChI |

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m1/s1 |

Clé InChI |

JYJTVFIEFKZWCJ-SNVBAGLBSA-N |

SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |

SMILES isomérique |

C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |

SMILES canonique |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |

Key on ui other cas no. |

160961-35-3 |

Synonymes |

9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid nadifloxacin OPC 7251 OPC-7251 R-NDFX S-NDFX |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.